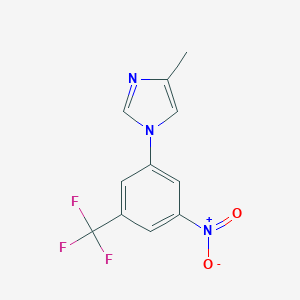
4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole
Cat. No. B042143
Key on ui cas rn:
916975-92-3
M. Wt: 271.19 g/mol
InChI Key: JMLCVCGQBRZYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07781597B2
Procedure details


To a stirred suspension of 1-bromo-3-nitro-5-trifluoromethyl-benzene (4.05 g, 15 mmol), 4-methyl-1H-imidazole (2.01 g, 24 mmol, 98%), and potassium carbonate (3.73 g, 27 mmol) in N,N-dimethylformamide (10 mL) are added ethylenediamine (0.141 mL, 2.1 mmol) and copper(I) iodide (0.204 g, 1.05 mmol). The vigorously stirred mixture is heated to 110° C. for 23 hours. After that, most of the 1-bromo-3-nitro-5-trifluoromethyl-benzene is converted, and the suspension is allowed to cool down to room temperature. The mixture is diluted with tert-butyl methyl ether (30 mL) and 5% aqueous NaCl solution (30 mL) and isopropyl acetate (15 mL) are added. The aqueous layer is separated and extracted with a mixture of tert-butyl methyl ether (10 mL) and isopropyl acetate (5 mL). The organic layers are combined and filtered. The filtrate is washed with water (10 mL), treated for 5 minutes with ethylenediamine (0.303 mL), washed with water (10 mL), 5% aqueous sodium metabisulfite solution (10 mL) and water (10 mL) before it is treated with activated carbon (1.2 g) at room temperature for 1 hour. The suspension is filtered using filter aid, and the filtrate is evaporated to dryness under reduced pressure to give a clear, red-brown oil which solidifies upon standing at room temperature. The obtained solid is purified by column chromatography on silica gel eluting with a 4:5 mixture of ethyl acetate and hexane (in the presence of 0.5 volume % of triethylamine) to afford mainly 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole as a pale yellow solid. Yield: 21.1% (HPLC purity: 96.7 area %) Melting point: 118-119° C.





Name
copper(I) iodide
Quantity
0.204 g
Type
catalyst
Reaction Step Two

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Yield
21.1%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([N+:12]([O-:14])=[O:13])[CH:3]=1.[CH3:15][C:16]1[N:17]=[CH:18][NH:19][CH:20]=1.C(=O)([O-])[O-].[K+].[K+].C(N)CN>CN(C)C=O.COC(C)(C)C.[Na+].[Cl-].C(OC(C)C)(=O)C.[Cu]I>[CH3:15][C:16]1[N:17]=[CH:18][N:19]([C:2]2[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([N+:12]([O-:14])=[O:13])[CH:3]=2)[CH:20]=1 |f:2.3.4,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.05 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
2.01 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1N=CNC1
|
|
Name
|
|
|
Quantity
|
3.73 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.141 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CN)N
|
|
Name
|
copper(I) iodide
|
|
Quantity
|
0.204 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
COC(C)(C)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Na+].[Cl-]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool down to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer is separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with a mixture of tert-butyl methyl ether (10 mL) and isopropyl acetate (5 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate is washed with water (10 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated for 5 minutes with ethylenediamine (0.303 mL)
|
|
Duration
|
5 min
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (10 mL), 5% aqueous sodium metabisulfite solution (10 mL) and water (10 mL) before it
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is treated with activated carbon (1.2 g) at room temperature for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension is filtered
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
using filter aid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated to dryness under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a clear, red-brown oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
upon standing at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained solid is purified by column chromatography on silica gel eluting with a 4:5 mixture of ethyl acetate and hexane (in the presence of 0.5 volume % of triethylamine)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1N=CN(C1)C1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 21.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
